Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

Catalog No.
S583067
CAS No.
22664-47-7
M.F
C33H46N4O4+2
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammon...

CAS Number

22664-47-7

Product Name

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl-[7-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]heptyl]-dimethylazanium

Molecular Formula

C33H46N4O4+2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C33H46N4O4/c1-36(2,24-14-20-34-30(38)26-16-8-9-17-27(26)31(34)39)22-12-6-5-7-13-23-37(3,4)25-15-21-35-32(40)28-18-10-11-19-29(28)33(35)41/h8-11,16-19H,5-7,12-15,20-25H2,1-4H3/q+2

InChI Key

OSALRKZRWVYPFR-UHFFFAOYSA-N

SMILES

C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Synonyms

C7-3-phthalimido-propyl, dibromide of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium), heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

Canonical SMILES

C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) is a synthetic organic compound characterized by its unique structure, which includes a heptane backbone with two dimethyl-3'-phthalimidopropylammonium groups attached. Its chemical formula is C₃₃H₄₆N₄O₄²⁺, and it is classified under quaternary ammonium compounds. This compound exhibits significant interest in pharmacological research due to its potential biological activities, particularly as a muscarinic receptor antagonist.

Typical of quaternary ammonium compounds. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the ammonium groups can undergo nucleophilic attacks, leading to the formation of various derivatives.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its stability and biological activity.
  • Complexation: The compound can form complexes with other ions or molecules, which may modify its solubility and reactivity.

Research indicates that heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) exhibits notable biological activity as an antagonist of muscarinic receptors. It has been shown to inhibit atrial muscarinic receptors effectively, with studies reporting a cardioselectivity factor approximately 32-fold greater than other compounds in its class . This specificity suggests potential applications in cardiovascular therapies.

The synthesis of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis usually begins with heptane derivatives and phthalimide precursors.
  • Quaternization Reaction: The dimethylation of the nitrogen atoms is achieved through a quaternization reaction with methyl iodide or another suitable methylating agent.
  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has several applications:

  • Pharmacology: Due to its properties as a muscarinic receptor antagonist, it may be used in research related to cardiovascular diseases and other conditions influenced by cholinergic signaling.
  • Chemical Research: It serves as a model compound for studying interactions with various biological receptors and pathways.
  • Material Science: Its unique structural properties may allow for applications in developing novel materials or drug delivery systems.

Interaction studies of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) focus on its binding affinity and selectivity towards muscarinic receptors. Research has demonstrated that this compound binds effectively to these receptors, indicating potential therapeutic uses in managing conditions associated with cholinergic dysfunctions . Further studies are necessary to elucidate its full pharmacokinetics and dynamics.

Similar Compounds: Comparison

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) shares structural characteristics with several other compounds. Here are some similar compounds along with their unique features:

Compound NameStructureUnique Features
HexamethoniumC₁₂H₃₀N₂A well-known ganglionic blocker used in hypertension treatment.
DecamethoniumC₂₁H₄₅N₂Primarily used as a neuromuscular blocker in anesthesia.
Benzilylcholine mustardC₁₉H₂₃N₂O₂SA potent irreversible antagonist of nicotinic acetylcholine receptors.

Uniqueness of Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

What sets heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) apart from these similar compounds is its specific dual-phthalimide functionalization combined with the heptane backbone. This configuration enhances its binding affinity for muscarinic receptors while potentially reducing off-target effects compared to other quaternary ammonium compounds.

XLogP3

4.4

Wikipedia

C7/3-phth

Dates

Last modified: 04-14-2024

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